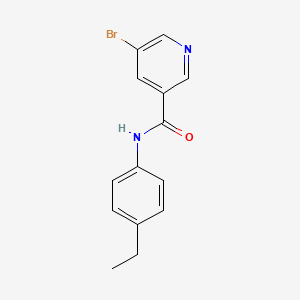

![molecular formula C15H10ClN5O B5593629 7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593629.png)

7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions including chlorination, amination, and cyclization processes. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been achieved through reactions involving amino-substituted pyridines or pyrimidines, followed by cyclization with various reagents to introduce the triazolo ring (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

Compounds within this chemical family often exhibit complex molecular structures characterized by the presence of multiple heterocyclic rings. X-ray diffraction and NMR spectroscopy are commonly employed to elucidate their crystal and molecular structures, revealing the spatial arrangement of atoms and the nature of chemical bonds (H. Repich et al., 2017).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of functional groups and the electronic environment created by the heterocyclic system. They may undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, contributing to their diverse chemical properties and potential for derivatization (A. El-Agrody et al., 2001).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives are synthesized through various chemical reactions involving heteroaromatization and interaction with different reagents. These processes lead to the formation of novel compounds with potential applications in various fields of research, such as antimicrobial activity testing and structural analysis through crystallography (El-Agrody et al., 2001; Lu Jiu-fu et al., 2015).

Anticancer Activity

Some derivatives of this compound class have been studied for their unique mechanism of inhibiting tubulin, showing potential as anticancer agents. These studies highlight the importance of specific functional groups for optimal activity and the ability to overcome resistance in various cancer models (Zhang et al., 2007).

Antimycobacterial and Antimicrobial Properties

Derivatives of this compound have demonstrated significant antimycobacterial and antimicrobial activities, making them promising candidates for the development of new classes of antimycobacterial compounds. These findings are supported by detailed structural, vibrational, and quantum chemical analyses (Wojciechowski & Płoszaj, 2020).

Antihypertensive Effects

Some derivatives have shown antihypertensive effects in animal models, indicating their potential for the development of new antihypertensive medications. The structural variation within this class of compounds affects their activity, highlighting the importance of chemical modifications for therapeutic applications (Bennett et al., 1981).

Anti-epileptic Activities

Derivatives have also been evaluated for anti-epileptic activities, showing promising results in models of epilepsy. The structure-activity relationship studies indicate that certain core structures are essential for anti-epileptic activity, guiding future drug development in this area (Ding et al., 2019).

Propiedades

IUPAC Name |

11-(2-chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5O/c1-9-13-12(21-15(19-9)17-8-18-21)6-7-20(14(13)22)11-5-3-2-4-10(11)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUPOCZLGHQZRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5593549.png)

![1-benzyl-3-[(benzylimino)(2-furyl)methyl]-6-(2-furyl)-1,3,5-triazinane-2,4-dithione](/img/structure/B5593557.png)

![(3R*,4R*)-3-methyl-1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5593564.png)

![1-ethyl-6-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5593572.png)

![4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5593583.png)

![N-(2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5593587.png)

![2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B5593591.png)

![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5593601.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5593623.png)

![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)